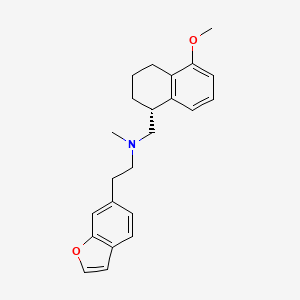
Methyl 3-(furan-2-yl)acrylimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(furan-2-yl)acrylimidate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(furan-2-yl)acrylimidate typically involves the reaction of furan derivatives with acrylonitrile under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between furan-2-carbaldehyde and acrylonitrile, followed by methylation to obtain the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(furan-2-yl)acrylimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the furan ring, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Methyl 3-(furan-2-yl)acrylimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a valuable tool in drug discovery and development.
Medicine: Research into the compound’s biological activity has led to the development of novel therapeutic agents targeting various diseases.
Industry: Its use in the production of polymers and other materials highlights its importance in industrial applications.
Mécanisme D'action
The mechanism of action of Methyl 3-(furan-2-yl)acrylimidate involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to engage in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors. These interactions can lead to therapeutic effects, such as antimicrobial or anticancer activity, by disrupting essential biological processes in target organisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Methyl 3-(furan-2-yl)acrylimidate, known for its reactivity and versatility in organic synthesis.
3-(2-Furyl)acrylic acid: Another furan derivative with applications in organic synthesis and medicinal chemistry.
Furan-2-ylmethylamine: A compound with similar structural features, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
This compound stands out due to its unique combination of a furan ring and an acrylimide group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications, making it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
methyl (E)-3-(furan-2-yl)prop-2-enimidate |
InChI |
InChI=1S/C8H9NO2/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6,9H,1H3/b5-4+,9-8? |
Clé InChI |
NSPANILWFXIXTB-FJYAXFOTSA-N |
SMILES isomérique |
COC(=N)/C=C/C1=CC=CO1 |
SMILES canonique |
COC(=N)C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


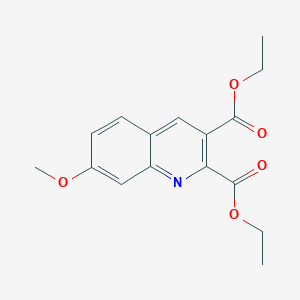

![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
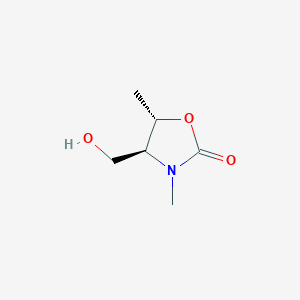
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)
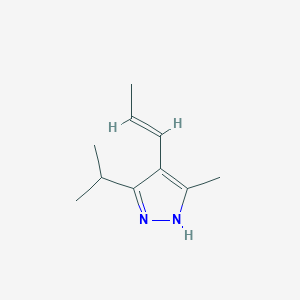
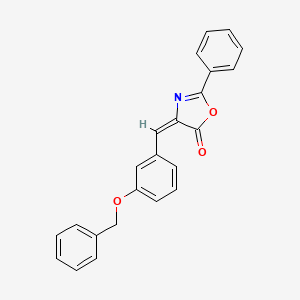
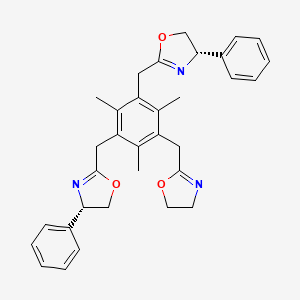


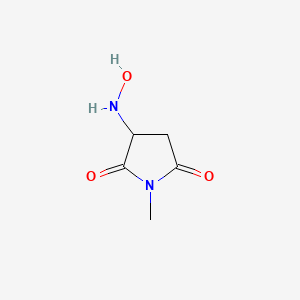
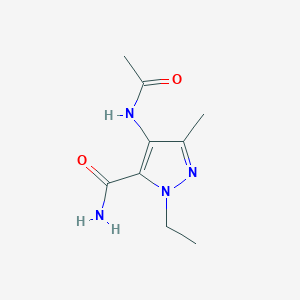
![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)
